L-LYSINE:2HCL UNLABELED
Description
Significance of L-Lysine:2HCl as a Core Metabolite and Industrial Precursor in Research Contexts
L-Lysine is a cornerstone of primary metabolism in many organisms and a vital precursor in numerous industrial biotechnological processes. Its significance stems from its essential nature for animals and humans, who cannot synthesize it de novo and must obtain it from their diet. wikipedia.orgnih.gov This nutritional requirement has driven extensive research into its biosynthesis and has established it as a major product of industrial fermentation. researchgate.netresearchgate.net
In a research setting, L-Lysine is indispensable for studying a wide array of biological functions. It is not only integral to protein synthesis but also plays a crucial role in the crosslinking of collagen polypeptides, the uptake of essential mineral nutrients, and as a precursor for the synthesis of carnitine, which is vital for fatty acid metabolism. wikipedia.orgscispace.com Furthermore, lysine (B10760008) residues in proteins, particularly histones, are subject to various post-translational modifications, such as methylation and acetylation, which are central to epigenetic regulation and gene expression studies. wikipedia.orgscispace.com
The industrial production of L-Lysine, primarily as L-Lysine:2HCl, is a prime example of successful metabolic engineering. researchgate.net Microorganisms, most notably Corynebacterium glutamicum and Escherichia coli, have been genetically optimized to overproduce L-Lysine from renewable feedstocks like glucose and molasses. myandegroup.comsci-hub.se This makes L-Lysine:2HCl a significant industrial product, with vast applications in animal feed supplementation to enhance livestock growth and in the pharmaceutical and food industries. credenceresearch.com Beyond its direct use, L-lysine is increasingly viewed as a platform chemical for the bio-based production of other valuable chemicals, including cadaverine (B124047), L-pipecolic acid, and caprolactam, which are precursors for polymers and pharmaceuticals. nih.gov
Table 1: Key Roles of L-Lysine in Biochemical and Industrial Contexts
| Role | Description | Research/Industrial Relevance |
|---|---|---|
| Core Metabolite | An essential amino acid involved in protein synthesis, carnitine production, and collagen crosslinking. wikipedia.orgscispace.com | Fundamental to studies in nutrition, protein biochemistry, and cellular metabolism. |
| Epigenetic Regulation | Lysine residues in histones are key sites for post-translational modifications that regulate gene expression. wikipedia.orgscispace.com | Crucial for research in epigenetics and the study of diseases like cancer. |
| Industrial Precursor | A primary product of large-scale microbial fermentation. researchgate.netresearchgate.net | A major additive in animal feed, food products, and pharmaceuticals. credenceresearch.com |
| Platform Chemical | Can be converted into other valuable chemicals like cadaverine and caprolactam. nih.gov | Central to the development of sustainable biorefineries and green chemistry. |
Evolution of Research Perspectives on L-Lysine Biochemistry and Applications
Research on L-Lysine has evolved significantly over the decades, moving from fundamental discovery to sophisticated bio-engineering. Initially isolated in 1889 by Ferdinand Heinrich Edmund Drechsel from casein, its chemical structure was determined in 1902. wikipedia.org The mid-20th century saw the elucidation of its biosynthetic pathways, revealing two distinct routes: the diaminopimelate (DAP) pathway, prevalent in bacteria and plants, and the α-aminoadipate (AAA) pathway, found in fungi and some other eukaryotes. wikipedia.orgnih.govmdpi.com This discovery was a landmark, as the absence of these pathways in mammals highlighted them as potential targets for antimicrobial drugs. nih.goveolss.net
The latter half of the 20th century was marked by the rise of industrial fermentation for L-Lysine production. The isolation of Corynebacterium glutamicum in the 1950s was a pivotal moment, leading to the development of strains capable of overproducing this amino acid. researchgate.netresearchgate.net Early strain improvement relied on classical mutagenesis and screening. However, with the advent of recombinant DNA technology, research shifted towards metabolic engineering. Scientists began to rationally modify metabolic pathways to enhance L-Lysine yields by, for example, eliminating feedback inhibition and redirecting carbon flux towards lysine synthesis. researchgate.netsci-hub.se
In recent years, the perspective has broadened further with the integration of systems biology approaches. This involves a holistic analysis of the organism, considering the interplay between the genome, transcriptome, proteome, and metabolome to guide strain engineering. researchgate.net This has led to the development of highly efficient producer strains and more sustainable production processes. myandegroup.com The focus has also expanded from simply producing L-Lysine to using it as a building block for other high-value bio-based chemicals. nih.gov
Contemporary Research Paradigms and Emerging Challenges in L-Lysine:2HCl Studies
Current research on L-Lysine:2HCl is characterized by highly integrated and multidisciplinary paradigms, primarily centered around systems metabolic engineering and synthetic biology. The goal is no longer just to increase production titers but to optimize the entire bioprocess for economic viability and sustainability. This includes engineering microbes to utilize a wider range of low-cost, renewable feedstocks and improving the efficiency of product recovery and purification. researchgate.netsci-hub.se
A significant contemporary paradigm is the use of L-Lysine as a C6 platform chemical. Researchers are actively exploring and engineering enzymatic and chemo-catalytic pathways to convert lysine into a variety of valuable derivatives. nih.gov This positions L-Lysine as a key component in the transition towards a bio-based economy, reducing reliance on fossil fuels.
Despite significant progress, several challenges remain in L-Lysine:2HCl research and production:
Strain Optimization: While current production strains are highly efficient, there is still a need to overcome metabolic bottlenecks and the complex regulatory networks that limit further yield increases. sci-hub.se
Feedstock Flexibility: Expanding the range of viable feedstocks beyond simple sugars to include lignocellulosic biomass or C1 compounds is a major goal for improving the sustainability and economics of production.
Process Efficiency: The downstream processing to recover and purify L-Lysine:2HCl from the fermentation broth can be energy-intensive and costly. researchgate.net Developing more efficient and environmentally friendly separation technologies is an ongoing challenge.
Understanding Lysine's Biological Roles: While much is known, the full extent of lysine's involvement in complex biological processes, such as its role in the gut microbiome and its impact on human health beyond basic nutrition, is still an active area of investigation. nih.govphysiology.org The self-assembly of lysine into amyloid-like structures and its potential implications in diseases like hyperlysinemia are also emerging areas of interest. chemrxiv.org
Table 2: Emerging Research Areas and Challenges in L-Lysine:2HCl Studies
| Area | Focus | Key Challenges |
|---|---|---|
| Systems Metabolic Engineering | Holistic optimization of microbial hosts for enhanced L-Lysine production. researchgate.net | Overcoming complex metabolic regulation; improving precursor and cofactor supply. sci-hub.se |
| Synthetic Biology | Designing novel biosynthetic pathways and regulatory circuits. | Creating robust and predictable biological systems; managing metabolic burden on the host cell. |
| Bioprocess Optimization | Improving fermentation and downstream processing efficiency. researchgate.netresearchgate.net | Reducing costs and environmental impact of production; utilizing alternative feedstocks. |
| Platform Chemical Development | Using L-Lysine as a precursor for other valuable chemicals. nih.gov | Discovering and optimizing efficient conversion pathways; achieving economic viability. |
| Advanced Biological Roles | Investigating the complex roles of lysine in health, disease, and microbial ecology. physiology.orgchemrxiv.org | Elucidating mechanisms of action; understanding interactions within complex biological systems. |
Properties
Molecular Weight |
219.11 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Biosynthesis and Intracellular Metabolic Pathways of L Lysine
L-Lysine Biosynthesis Routes in Prokaryotic Systems
In the vast majority of bacteria, L-lysine is synthesized via the diaminopimelate (DAP) pathway. nih.govbiorxiv.org This pathway is not only crucial for producing lysine (B10760008) for protein synthesis but also for generating meso-diaminopimelate (meso-DAP), an essential component for building the peptidoglycan cell wall in many bacterial species. nih.govnih.gov
Diaminopimelate (DAP) Pathway Mechanisms
The DAP pathway begins with L-aspartate and pyruvate (B1213749) as primary substrates. wikipedia.orgnih.gov The initial reaction involves the phosphorylation of L-aspartate by the enzyme aspartokinase. ontosight.ai The pathway proceeds through a series of enzymatic steps to form a key intermediate, tetrahydrodipicolinate (THDP). wikipedia.orgfrontiersin.org
From THDP, the pathway can diverge into at least four variations to produce meso-DAP: the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. wikipedia.orgnih.gov These variants are distinguished by the set of enzymes used to convert THDP to meso-DAP. mdpi.comresearchgate.net For instance, the succinylase pathway, common in many bacteria, utilizes four enzymatic steps involving succinylated intermediates. researchgate.netpnas.org In contrast, the dehydrogenase pathway achieves this conversion in a single step catalyzed by diaminopimelate dehydrogenase. nih.govresearchgate.net All four variations converge at the formation of meso-DAP, which is then converted to L-lysine in the final, irreversible step catalyzed by diaminopimelate decarboxylase (encoded by the lysA gene). wikipedia.orgontosight.ai
| Enzyme | Abbreviation | Function | Gene (E. coli example) |
|---|---|---|---|
| Aspartokinase | AK | Phosphorylates L-aspartate (first committed step). ontosight.ai | lysC |
| Dihydrodipicolinate Synthase | DHDPS | Catalyzes the condensation of aspartate-semialdehyde and pyruvate. wikipedia.orgontosight.ai | dapA |
| Dihydrodipicolinate Reductase | DHDPR | Reduces dihydrodipicolinate to tetrahydrodipicolinate. wikipedia.org | dapB |
| Diaminopimelate Decarboxylase | DAPDC | Catalyzes the final conversion of meso-DAP to L-lysine. wikipedia.org | lysA |
Regulation of the Diaminopimelate Pathway
To prevent the wasteful overproduction of L-lysine, the DAP pathway is tightly regulated, primarily through feedback inhibition. ontosight.aiontosight.ai L-lysine, the final product of the pathway, acts as an allosteric inhibitor for key enzymes. nih.gov
One of the primary control points is the enzyme aspartokinase III (AKIII), encoded by the lysC gene in Escherichia coli. nih.govoup.com High concentrations of lysine bind to regulatory sites on the AKIII enzyme, causing a conformational change that blocks the ATP-binding site and thus inhibits its catalytic activity. nih.govresearchgate.net This feedback mechanism effectively throttles the entry of aspartate into the pathway. oup.com Dihydrodipicolinate synthase, the first enzyme unique to the lysine branch, is also subject to feedback inhibition by lysine, although the sensitivity varies between organisms. ontosight.aioup.com In Bacillus subtilis, diaminopimelate decarboxylase is also inhibited by lysine, representing another layer of control at the end of the pathway. scite.aiasm.org
Genetic Determinants and Gene Expression Control
The expression of genes involved in lysine biosynthesis is also carefully controlled. In many bacteria, these genes are organized into operons and regulons that respond to the intracellular concentration of lysine. nih.govnih.gov A significant mechanism of gene regulation involves riboswitches, which are structured non-coding RNA elements found in the 5' untranslated regions of messenger RNA (mRNA). researchgate.netpnas.org
The "LYS element" is a lysine-sensing riboswitch that has been identified in numerous bacterial species. nih.govresearchgate.net When lysine is abundant, it binds directly to the LYS element on the mRNA transcript. pnas.org This binding induces a change in the secondary structure of the RNA, leading to either the premature termination of transcription (attenuation) or the blockage of the ribosome-binding site to prevent translation. nih.govresearchgate.net This mechanism allows the cell to quickly halt the synthesis of biosynthetic enzymes when sufficient lysine is available. pnas.org In some cases, transcriptional activators, such as LysR in E. coli which regulates the lysA gene, also play a role in controlling gene expression. nih.govpnas.org
L-Lysine Biosynthesis in Eukaryotic Microorganisms
While the DAP pathway dominates in prokaryotes, many eukaryotic microorganisms, such as fungi and euglenids, utilize a completely different route known as the α-aminoadipate (AAA) pathway. wikipedia.orgresearchgate.net This pathway's uniqueness makes it a point of interest for various biotechnological applications. wikipedia.orgmdpi.com
Alpha-Aminoadipate (AAA) Pathway Fundamentals
The AAA pathway is part of the glutamate (B1630785) family of amino acid synthesis and begins with the condensation of α-ketoglutarate (an intermediate of the citric acid cycle) and acetyl-CoA. wikipedia.orgwikipedia.org This initial reaction is catalyzed by homocitrate synthase to form homocitrate. wikipedia.orgnih.gov The pathway then proceeds through a series of reactions that mirror steps in the citric acid cycle, involving intermediates like homoaconitate and homoisocitrate. wikipedia.orgnih.gov
An oxidative decarboxylation step then yields α-ketoadipate, which is subsequently converted to α-aminoadipate (AAA) via a transamination reaction. wikipedia.orgnih.gov The pathway is named after this key intermediate. wikipedia.org Further reduction and reaction steps, involving the intermediate saccharopine, ultimately lead to the formation of L-lysine. wikipedia.org In fungi, eight primary enzymes are involved in the conversion of α-ketoglutarate to lysine. researchgate.netnih.gov
| Enzyme | Abbreviation | Function | Gene (S. cerevisiae example) |
|---|---|---|---|
| Homocitrate Synthase | HCS | Catalyzes the first, rate-limiting step: condensation of α-ketoglutarate and acetyl-CoA. wikipedia.orgnih.gov | LYS20/LYS21 |
| Homoaconitase | HAc | Isomerizes homocitrate to homoisocitrate via homoaconitate. wikipedia.orgnih.gov | LYS4 |
| Homoisocitrate Dehydrogenase | HIDH | Performs oxidative decarboxylation of homoisocitrate to α-ketoadipate. wikipedia.org | LYS12 |
| Aminoadipate Aminotransferase | AAT | Converts α-ketoadipate to α-aminoadipate. nih.gov | ARO8 |
| α-Aminoadipate Reductase | AAR | Reduces α-aminoadipate to a semialdehyde. nih.gov | LYS2 |
| Saccharopine Dehydrogenase (Glutamate-forming) | SDH | Forms saccharopine from the semialdehyde and glutamate. wikipedia.org | LYS9 |
| Saccharopine Dehydrogenase (Lysine-forming) | SDH | Cleaves saccharopine to produce L-lysine and α-ketoglutarate. wikipedia.orgnih.gov | LYS1 |
Comparative Analysis of Biosynthetic Pathways Across Diverse Organisms
The existence of two distinct lysine biosynthetic pathways, DAP and AAA, represents a fascinating divergence in metabolic evolution. nih.govnih.gov The DAP pathway is predominant in bacteria, algae, and plants, while the AAA pathway is characteristic of fungi, euglenids, and has also been identified in some thermophilic bacteria like Thermus thermophilus. biorxiv.orgnih.govmdpi.com No known organism naturally possesses both complete pathways. asm.org
The two pathways differ fundamentally in their starting materials and key intermediates. wikipedia.org The DAP pathway begins with aspartate and pyruvate, producing diaminopimelate as its signature intermediate. wikipedia.orgnih.gov Conversely, the AAA pathway starts with α-ketoglutarate and acetyl-CoA and proceeds via the eponymous α-aminoadipate. wikipedia.orgresearchgate.net This fundamental difference in biochemistry underscores their separate evolutionary origins. nih.gov The evolutionary history of these pathways is complex, with evidence suggesting that lateral gene transfer has played a significant role in the distribution of the genes, particularly for the DAP pathway's lysA gene across different eukaryotic lineages. nih.govresearchgate.net The AAA pathway, once thought to be exclusive to fungi, has a more intricate evolutionary history than previously believed. nih.govresearchgate.net
| Feature | Diaminopimelate (DAP) Pathway | Alpha-Aminoadipate (AAA) Pathway |
|---|---|---|
| Primary Organisms | Most Bacteria, Plants, Algae. biorxiv.orgnih.gov | Fungi, Euglenids, some thermophilic Bacteria and Archaea. nih.govwikipedia.org |
| Starting Metabolites | Aspartate, Pyruvate. wikipedia.orgnih.gov | α-Ketoglutarate, Acetyl-CoA. wikipedia.orgresearchgate.net |
| Key Intermediate | (meso)-Diaminopimelate. nih.gov | α-Aminoadipate. researchgate.net |
| Metabolic Family | Aspartate Family. wikipedia.org | Glutamate Family. wikipedia.org |
| Primary Regulatory Control | Feedback inhibition of Aspartokinase and DHDPS by Lysine. ontosight.ainih.gov | Feedback inhibition of Homocitrate Synthase. wikipathways.org |
Catabolism and Degradation Pathways of L-Lysine
The breakdown of L-lysine is crucial for maintaining cellular homeostasis and preventing the toxic accumulation of this amino acid. wikipedia.org Catabolism also serves as a source of carbon and nitrogen for other metabolic processes. Several distinct pathways contribute to L-lysine degradation, with their prevalence varying among different organisms.
Saccharopine Pathway and its Enzymatic Components
The most prominent route for L-lysine catabolism in animals and plants is the saccharopine pathway, which primarily occurs in the mitochondria of liver cells in animals. wikipedia.orgsmpdb.ca This pathway involves a series of enzymatic reactions that convert L-lysine into intermediates that can enter the tricarboxylic acid (TCA) cycle. scispace.com
The initial and rate-limiting steps of the saccharopine pathway are catalyzed by a bifunctional enzyme called α-aminoadipic semialdehyde synthase (AASS). wikipedia.org This enzyme possesses two distinct catalytic activities: lysine-ketoglutarate reductase (LKR) and saccharopine dehydrogenase (SDH). wikipedia.orgoup.com The LKR domain condenses L-lysine with α-ketoglutarate to form saccharopine. frontiersin.orgnih.gov Subsequently, the SDH domain hydrolyzes saccharopine to yield glutamate and α-aminoadipate semialdehyde. frontiersin.orgnih.gov This semialdehyde is then oxidized to α-aminoadipate by the enzyme α-aminoadipic semialdehyde dehydrogenase (AASADH). frontiersin.orgnih.gov
Further metabolism of α-aminoadipate involves its conversion to α-ketoadipate, which is then decarboxylated to form glutaryl-CoA. smpdb.ca This series of reactions ultimately leads to the production of acetyl-CoA, a key molecule that fuels the TCA cycle for energy production. smpdb.ca
| Enzyme | Function in Saccharopine Pathway |
| α-aminoadipic semialdehyde synthase (AASS) | A bifunctional enzyme with two domains. wikipedia.org |
| Lysine-ketoglutarate reductase (LKR) domain | Condenses L-lysine and α-ketoglutarate to form saccharopine. frontiersin.orgnih.gov |
| Saccharopine dehydrogenase (SDH) domain | Hydrolyzes saccharopine to α-aminoadipate semialdehyde and glutamate. frontiersin.orgnih.govwikipedia.org |
| α-aminoadipic semialdehyde dehydrogenase (AASADH) | Oxidizes α-aminoadipate semialdehyde to α-aminoadipate. frontiersin.orgnih.gov |
| α-aminoadipate aminotransferase | Converts α-aminoadipate to α-ketoadipate. reactome.org |
Cadaverine (B124047) (Decarboxylase) Pathway and Intermediates
An alternative route for L-lysine degradation is the cadaverine pathway, which is initiated by the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC). asm.orgmdpi.com Cadaverine, a diamine, can then be further metabolized. In some bacteria, such as Pseudomonas aeruginosa, the cadaverine pathway is a significant route for lysine utilization. asm.orgfrontiersin.org Studies have shown that metabolites of the cadaverine branch of the lysine degradation pathway are systematically decreased in P. aeruginosa biofilms compared to planktonic cultures, suggesting a regulatory role for this pathway in the bacterial lifestyle. frontiersin.orgnih.govnih.gov
The intermediates of the cadaverine pathway can vary depending on the organism. Following the formation of cadaverine, subsequent steps can involve deamination and oxidation to yield intermediates that can enter central metabolic pathways. For example, cadaverine can be converted to 5-aminopentanal, which can then be oxidized to 5-aminovalerate. nih.gov
| Intermediate | Role in Cadaverine Pathway |
| L-Lysine | Starting substrate. |
| Cadaverine | Product of L-lysine decarboxylation. mdpi.com |
| 5-Aminopentanal | An intermediate formed from cadaverine. nih.gov |
| 5-Aminovalerate (AMV) | An intermediate that can be further metabolized. nih.gov |
Alpha-Aminovalerate (AMV) Pathway
In some microorganisms, such as Pseudomonas putida, L-lysine catabolism can proceed through the δ-aminovalerate (AMV) pathway. nih.gov This pathway involves the conversion of L-lysine to δ-aminovaleramide, which is then hydrolyzed to δ-aminovalerate (AMV). nih.govresearchgate.net AMV is subsequently metabolized to glutarate semialdehyde and then to glutarate, which can be channeled into the Krebs cycle. nih.gov The key enzymes in the initial steps of this pathway are L-lysine monooxygenase (DavB) and δ-aminovaleramidase (DavA). nih.govresearchgate.net
Interconnectedness and Regulation of L-Lysine Catabolic Fluxes
The different pathways for L-lysine catabolism are not always independent and can be interconnected and subject to complex regulation. In Pseudomonas putida, for instance, both the AMV and an aminoadipate pathway operate simultaneously for the utilization of L-lysine as a sole carbon and nitrogen source. nih.gov Genetic studies have revealed that mutations in either pathway impair the ability of the bacterium to grow on L-lysine, indicating the interconnected nature of these catabolic routes. nih.gov
The regulation of L-lysine catabolism is crucial to adapt to changing environmental conditions and nutrient availability. In plants, the expression of the LKR/SDH gene is regulated by various factors, including the concentration of lysine itself, hormones like abscisic acid and jasmonate, and stress signals. oup.comnih.gov In some bacteria, the catabolism of lysine is linked to the metabolism of other amino acids, such as arginine. For example, in Pseudomonas aeruginosa, the expression of the lysine decarboxylase gene is controlled by the arginine regulator ArgR. asm.org This intricate regulatory network ensures a balanced and efficient utilization of amino acids.
Integration of L-Lysine Metabolism with Central Carbon and Nitrogen Metabolism
The catabolism of L-lysine is tightly integrated with the central metabolic pathways of the cell, namely the tricarboxylic acid (TCA) cycle and nitrogen metabolism. The breakdown of lysine through the saccharopine pathway ultimately yields acetyl-CoA, a primary substrate for the TCA cycle, thereby contributing to cellular energy production. smpdb.caresearchgate.net
Analytical Methodologies for L Lysine:2hcl Quantification and Characterization in Research Matrices
Chromatographic Techniques for L-Lysine:2HCl Analysis
Chromatography stands as a cornerstone for the separation and analysis of amino acids like L-Lysine. Due to the compound's inherent properties, such as high polarity and lack of a strong chromophore, direct analysis can be challenging. Therefore, various chromatographic strategies have been devised to overcome these hurdles.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for L-Lysine analysis, offering robust and reliable quantification. mdpi.comnih.gov Several HPLC-based methods have been developed, each with specific advantages for different sample types and research questions. mdpi.com
Reversed-phase (RP) HPLC is a common approach, but the high polarity of L-Lysine makes achieving adequate retention on standard C8 or C18 columns difficult. researchgate.netnih.gov To address this, ion-pairing reagents like 1-heptanesulfonic acid sodium salt can be added to the mobile phase to enhance retention. colab.ws One method utilized a C8 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, with the pH adjusted to 2.50. colab.wsresearchgate.net
Strong cation-exchange (SCX) chromatography is another effective strategy that circumvents the retention issue of RP-HPLC. researchgate.netnih.gov This technique separates molecules based on their charge and is well-suited for basic amino acids like L-Lysine. nih.gov A study reported the successful separation of L-Lysine on an Exsil 100 SCX column using a mobile phase of 10 mM sodium dihydrogen phosphate and 200 mM sodium chloride at pH 6. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics on a single column (e.g., Obelisc R), also provides a versatile option for retaining and separating L-Lysine. sielc.com
Table 1: Examples of HPLC Conditions for L-Lysine Analysis
| Chromatographic Mode | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Reversed-Phase (Ion-Pairing) | C8 | Phosphate buffer:acetonitrile (gradient) with 1-heptanesulfonic acid, pH 2.50 | DAD (208 nm) | colab.wsresearchgate.net |
| Strong Cation-Exchange | Exsil 100 SCX | 10 mM sodium dihydrogen phosphate, 200 mM sodium chloride, pH 6 | UV (210 nm) | nih.gov |
| Reversed-Phase | Purospher star C18 | 10 mM potassium dihydrogen phosphate, pH 7.5 (adjusted with triethylamine) | UV (214 nm) | nih.govresearchgate.net |
| Mixed-Mode | Obelisc R | Acetonitrile/Water (10/90) with 25 mM Na2HPO4, pH 6.0 | UV (210 nm) | sielc.com |
To enhance the detectability and chromatographic behavior of L-Lysine, derivatization is a frequently used strategy. mdpi.comactascientific.com This process involves chemically modifying the amino acid to attach a chromophoric or fluorophoric tag. mdpi.comactascientific.com
Pre-column derivatization occurs before the sample is injected into the HPLC system. actascientific.com Common reagents include:
Dansyl chloride: Reacts with the primary amino groups of lysine (B10760008) to form highly fluorescent derivatives, allowing for sensitive fluorescence detection. mdpi.com
o-Phthalaldehyde (OPA): A popular reagent that reacts with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. actascientific.comnih.gov However, OPA does not react with secondary amines. nih.gov
9-Fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amino acids to form fluorescent derivatives. actascientific.comnih.gov The combination of OPA and FMOC allows for the comprehensive analysis of all amino acids. nih.gov
Phenylisothiocyanate (PITC): Forms phenylthiocarbamyl (PTC) derivatives that are readily detectable by UV absorbance at 254 nm. usp.org
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Creates stable, fluorescent derivatives with amino acids. usp.org
Post-column derivatization involves adding the derivatizing reagent to the column effluent after separation. actascientific.com This approach avoids potential issues with multiple derivative products for a single analyte but requires a more complex instrumental setup. actascientific.comnih.gov Ninhydrin is a classic post-column reagent that reacts with amino acids to form a colored product detectable by a UV-Vis spectrophotometer. actascientific.comnih.gov OPA can also be used in post-column systems for fluorescence detection. actascientific.comnih.gov
Table 2: Common Derivatization Reagents for L-Lysine HPLC Analysis
| Derivatization Strategy | Reagent | Detection Method | Key Features | Reference |
|---|---|---|---|---|
| Pre-column | Dansyl Chloride | Fluorescence | Forms highly fluorescent derivatives. | mdpi.com |
| Pre-column | o-Phthalaldehyde (OPA) | Fluorescence | Reacts with primary amines; widely used. | actascientific.comnih.gov |
| Pre-column | Phenylisothiocyanate (PITC) | UV (254 nm) | Forms stable PTC derivatives suitable for UV detection. | usp.org |
| Pre-column | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorescence | Forms stable, highly fluorescent derivatives. | usp.org |
| Post-column | Ninhydrin | UV-Vis | Classic method, forms a colored product. | actascientific.comnih.gov |
The choice of detector is critical and is often linked to the derivatization strategy.
UV-Vis Detection: This is the most straightforward detection method. L-Lysine itself has weak UV absorbance at low wavelengths (around 200-215 nm), and methods have been developed for its direct detection without derivatization. nih.govnih.govcolab.ws Derivatization with reagents like PITC shifts the absorbance to a more favorable wavelength (254 nm), improving sensitivity and selectivity. usp.org Diode-Array Detectors (DAD) offer the advantage of acquiring spectra across a range of wavelengths. colab.ws
Fluorescence Detection (FLD): When coupled with fluorescent derivatizing agents like OPA, FMOC, or dansyl chloride, FLD provides significantly higher sensitivity and selectivity compared to UV detection. mdpi.comactascientific.com This is particularly useful for analyzing L-Lysine in complex biological matrices where background interference can be high. mdpi.com
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique for the analysis of L-Lysine and its metabolites. d-nb.infofishersci.be MS detection offers unparalleled specificity and sensitivity, allowing for the definitive identification and quantification of analytes based on their mass-to-charge ratio. d-nb.info It can often be performed without derivatization, simplifying sample preparation. d-nb.info Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analytes. d-nb.info
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the analysis of L-Lysine and its various metabolites. nih.govnih.govresearchgate.net Because amino acids are non-volatile, a crucial derivatization step is required to make them amenable to GC analysis. nih.gov
A common derivatization procedure involves a two-step process: esterification of the carboxyl group followed by acylation of the amino groups. nih.gov For instance, a method for simultaneously measuring L-Lysine and its methylated and acetylated metabolites in human urine involved esterification with methanol (B129727) under acidic conditions, followed by acylation with pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov Another approach uses reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net
Once derivatized, the analytes are separated on a GC column and detected by a mass spectrometer. nih.govnih.govresearchgate.net The MS is typically operated in selected-ion monitoring (SIM) mode for quantitative analysis, which provides high sensitivity and specificity by monitoring only the characteristic ions of the target analytes. nih.govnih.govresearchgate.net This technique has been successfully applied to quantify a wide range of L-Lysine metabolites, including post-translational modification products like Nε-mono-, di-, and trimethyllysine, and advanced glycation end-products (AGEs) like Nε-carboxymethyllysine (CML). nih.govnih.gov
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. rsc.org It offers advantages such as high resolution, short analysis times, and minimal sample and reagent consumption. scispace.com
For L-Lysine analysis, CE methods often involve derivatization to add a detectable tag, similar to HPLC. scispace.com One method used 1,2-naphthoquinone-4-sulfonate (NQS) as a pre-capillary derivatization reagent, with detection at 480 nm. scispace.com The separation was achieved in a fused-silica capillary using a sodium tetraborate (B1243019) buffer. scispace.com
A significant challenge in CE is managing the electroosmotic flow (EOF) and preventing the adsorption of analytes like proteins and basic amino acids onto the negatively charged capillary wall. rsc.org To address this, dynamic coating of the capillary is often employed. rsc.orgnih.gov One approach uses poly(L-lysine) itself to create a cationic layer on the capillary surface, which can then be used to separate acidic compounds. nih.gov By creating successive multiple ionic-polymer layers, the surface properties and EOF can be precisely controlled to optimize separations. rsc.org Chiral separations of D,L-amino acids have also been achieved using CE with chiral ligands, such as L-dipeptides, in the running buffer. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods offer powerful tools for both the quantification and structural elucidation of L-lysine. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while mass spectrometry (MS) offers high sensitivity and specificity for quantification, especially when coupled with chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy in L-Lysine Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of L-lysine and its interactions in solution. Both ¹H and ¹³C NMR have been employed to study the acid-base chemistry of L-lysine, allowing for the determination of macroscopic and microscopic acid dissociation constants. cdnsciencepub.comtandfonline.com For instance, the chemical shifts of the alkyl carbon atoms in the ¹³C NMR spectrum are sensitive to the protonation state of the amino groups, enabling the calculation of their respective pKa values. cdnsciencepub.com
In studies involving L-lysine hydrochloride, ¹H NMR spectra can reveal the presence of specific derivatives, such as Nε-methyl-lysine, by identifying characteristic signals, like the growing singlet of the N-methyl protons. researchgate.net The dissociation constants of the three functional groups of L-lysine have been determined using ¹H-NMR chemical shifts as pKa₁ = 2.2, pKa₂ = 9.5, and pKa₃ = 11.2. tandfonline.comoup.com Furthermore, NMR has been instrumental in studying the conformation and dynamics of lysine-based peptide dendrimers, which have potential applications in drug delivery. mdpi.com The structure of these complex macromolecules can be confirmed using a combination of 1D and 2D NMR techniques. mdpi.com
Mass Spectrometry-Based Profiling of L-Lysine and its Derivatives
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides a highly sensitive and specific method for the quantification of L-lysine and its derivatives in complex biological matrices. nih.govresearchgate.net This technique allows for the simultaneous detection and quantification of multiple lysine metabolites without the need for derivatization. nih.govresearchgate.net For example, an LC-MS/MS method has been developed to analyze key metabolites in the lysine degradation pathway, including saccharopine, aminoadipic acid, and pipecolic acid, in plasma samples. nih.gov
The high resolution and accuracy of modern mass spectrometers, such as the Orbitrap, enable the confident identification and quantification of lysine derivatives like Nε-(Carboxymethyl)-L-lysine (CML) and Nε-(Carboxyethyl)-L-lysine (CEL). mdpi.com Stable isotope dilution assays followed by LC-MS/MS are often employed to achieve accurate quantification of these compounds in food and biological samples. mdpi.comcore.ac.uk The versatility of LC-MS also extends to the analysis of enzymatic reaction products, such as the conversion of L-lysine to cadaverine (B124047). researchgate.net
Enzymatic Assay Systems for L-Lysine Determination
Enzymatic assays offer high specificity for the determination of L-lysine, leveraging the unique catalytic activity of enzymes that act on lysine. These methods are often colorimetric, allowing for straightforward spectrophotometric quantification.
Application of L-Lysine Oxidases (e.g., L-LysOα, L-LysOε)
L-lysine oxidases are enzymes that catalyze the oxidative deamination of L-lysine, producing hydrogen peroxide (H₂O₂), which can be readily quantified. tandfonline.comtandfonline.com L-lysine α-oxidase (L-LysOα) has been utilized in spectrophotometric methods where the resulting H₂O₂ reacts with a chromogenic substrate, such as 4-aminoantipyrine (B1666024) and phenol (B47542) in the presence of peroxidase, to produce a colored product. tandfonline.comtandfonline.com While effective, some L-LysOα enzymes from sources like Trichoderma viride exhibit cross-reactivity with other amino acids such as L-ornithine and L-phenylalanine. tandfonline.comoup.com
In contrast, L-lysine ε-oxidase (L-LysOε) demonstrates higher specificity by catalyzing the oxidative deamination of the ε-amino group of L-lysine. nih.govnih.gov An assay using L-LysOε from Marinomonas mediterranea showed high selectivity and sensitivity, with the enzyme acting almost exclusively on L-lysine. nih.gov This high specificity makes L-LysOε particularly valuable for determining L-lysine concentrations in complex biological samples like human plasma and serum. nih.gov
| Enzyme | Source Organism | Substrate Specificity | Assay Principle | Reference |
| L-Lysine α-Oxidase (L-LysOα) | Trichoderma viride | Oxidizes L-lysine, with some activity towards L-ornithine, L-phenylalanine, L-arginine, and L-tyrosine. | Spectrophotometric measurement of H₂O₂ produced. | tandfonline.comoup.com |
| L-Lysine ε-Oxidase (L-LysOε) | Marinomonas mediterranea | Highly specific for L-lysine, with minimal activity towards L-ornithine. | Colorimetric assay measuring H₂O₂ with horseradish peroxidase. | nih.gov |
| L-Lysine Decarboxylase/Oxidase (L-Lys-DC/OD) | Burkholderia sp. AIU 395 | Specific for L-lysine. | Measures H₂O₂ from the oxidase reaction or couples the decarboxylase product with putrescine oxidase. | nih.govresearchgate.net |
L-Lysine Decarboxylase-Based Assays
L-lysine decarboxylase specifically catalyzes the removal of the carboxyl group from L-lysine, producing cadaverine and carbon dioxide (CO₂). oup.comnih.gov Assays based on this enzyme typically measure the production of CO₂. oup.comsci-hub.se An automated method has been developed where the CO₂ produced is dialyzed into a stream containing a pH indicator, causing a color change that can be quantified. oup.com This method has proven to be accurate and precise for determining lysine content in grain hydrolysates. oup.com
Another approach involves immobilizing L-lysine decarboxylase on a carbon dioxide gas-sensing electrode to create an enzyme electrode. nih.gov This allows for the direct measurement of L-lysine concentration in a continuous flow system, with a linear response between 0.01 and 1 g/L. nih.gov A pH-stat method has also been described, which measures the rate of OH⁻ ion release during the decarboxylation reaction. nih.gov
Biosensor Development for L-Lysine Detection
Biosensors for L-lysine detection offer rapid, sensitive, and often portable analytical solutions. tandfonline.comnih.gov These devices typically integrate a biological recognition element, such as an enzyme, with a physicochemical transducer.
A common approach involves the use of L-lysine oxidase immobilized on an electrode. tandfonline.com Amperometric biosensors can be constructed by immobilizing L-lysine-α-oxidase on a modified glassy carbon electrode, detecting the change in current resulting from the enzymatic reaction. scispace.com Potentiometric biosensors have also been developed by immobilizing L-lysine oxidase on an ammonium-selective PVC membrane electrode, which detects the ammonium (B1175870) ions produced during the enzymatic oxidation of L-lysine. tandfonline.com
Optical biosensors represent another strategy. One such system utilizes L-lysine oxidase isolated from rockfish skin, which is highly specific for L-lysine. nih.gov The sensor measures the decrease in oxygen concentration resulting from the enzyme's activity using an optical oxygen probe. nih.gov Another optical biosensor design employs L-lysine decarboxylase and a cadaverine-sensitive membrane. nih.gov The enzymatic reaction produces cadaverine, which is detected by a change in the spectral properties of an indicator dye in the membrane. nih.gov
Genetically encoded FRET-based biosensors have also been developed for the online monitoring of extracellular L-lysine concentrations in microbial cultivation processes. mdpi.com These sensors utilize a lysine-binding protein flanked by two fluorescent proteins, where the binding of lysine induces a conformational change that alters the FRET signal. mdpi.com Furthermore, enzymatic colorimetric whole-cell biosensors have been engineered for high-throughput screening of L-lysine overproducers. nih.gov
| Biosensor Type | Biorecognition Element | Transduction Principle | Linear Range | Reference |
| Potentiometric | L-Lysine Oxidase | Measures change in ammonium ion concentration. | 1 × 10⁻⁵–1 × 10⁻¹ M | tandfonline.com |
| Amperometric | L-Lysine-α-Oxidase | Measures current from the enzymatic reaction. | 9.9×10⁻⁷ - 3.1×10⁻⁴ M | scispace.com |
| Optical (Oxygen) | L-Lysine Oxidase (from rockfish) | Measures decrease in oxygen concentration. | 0.1–3.0 mmol L⁻¹ | nih.gov |
| Optical (Cadaverine) | L-Lysine Decarboxylase | Detects cadaverine via a sensitive membrane. | 0.1–100 mM | nih.gov |
| FRET-based | Lysine-binding protein | Förster Resonance Energy Transfer. | N/A | mdpi.com |
| Whole-cell Colorimetric | Transcriptional regulator LysG | Colorimetric change in response to lysine. | Up to 320 mM | nih.gov |
Electrochemical Biosensors
Electrochemical biosensors are emerging as a significant analytical tool for the quantification of L-lysine due to their high sensitivity, specificity, and rapid analysis time compared to conventional methods. nih.govresearchgate.net These devices typically consist of a biorecognition element, often an enzyme, integrated with a transducer that converts the biological reaction into a measurable electrical signal. nih.govmdpi.com
The most commonly employed enzymes in L-lysine biosensors are L-lysine-α-oxidase (LOx) and L-lysine decarboxylase. myu-group.co.jptandfonline.com Amperometric biosensors, a common type, function by detecting the current generated from the electrochemical oxidation or reduction of a product from the enzymatic reaction. mdpi.comnih.gov For instance, L-lysine oxidase catalyzes the oxidation of L-lysine, producing hydrogen peroxide (H₂O₂), which can be detected at an electrode. tandfonline.commdpi.com Potentiometric biosensors, on the other hand, measure the change in potential at an electrode surface, such as the detection of ammonium ions (NH₄⁺) also produced during the enzymatic oxidation of L-lysine. tandfonline.comresearchgate.net
The performance of these biosensors is influenced by several factors including pH, temperature, and the immobilization method of the enzyme. mdpi.comresearchgate.net Researchers have explored various immobilization techniques, such as co-crosslinking with glutaraldehyde (B144438) or entrapment within a polymer matrix like overoxidized polypyrrole, to enhance sensor stability and performance. researchgate.netmdpi.commdpi.com The choice of electrode material, often platinum or gold, also plays a crucial role. researchgate.nettandfonline.com
Recent advancements have focused on the use of nanomaterials to improve sensor characteristics. For example, modifying electrodes with nanoparticles of L-lysine oxidase or graphene oxide has been shown to increase sensitivity and lower the detection limit. researchgate.netresearchgate.net Non-enzymatic electrochemical sensors are also being developed, which rely on the direct electrocatalytic oxidation of the analyte on the modified electrode surface, offering an alternative approach. mums.ac.irfrontiersin.org
Table 1: Performance Characteristics of Various L-Lysine Electrochemical Biosensors
| Biosensor Type | Enzyme/Mediator | Detection Principle | Linear Range (µM) | Detection Limit (µM) | Application |
|---|---|---|---|---|---|
| Amperometric | L-lysine-α-oxidase immobilized on Pt electrode with overoxidized polypyrrole | Amperometric | Not Specified | Not Specified | Cheese |
| Potentiometric | L-lysine oxidase immobilized on ammonium-selective PVC membrane | Potentiometric | 100 - 100,000 | Not Specified | Pharmaceutical tablets and capsules |
| Amperometric | L-lysine-α-oxidase from Trichoderma viride immobilized on Pt electrode | Amperometric | Not Specified | Not Specified | General L-lysine analysis |
| Amperometric | Nanoparticles of L-lysine oxidase from Trichoderma sp. | Amperometric | 30–1,300 | Not Specified | Cheese |
| Amperometric | L-lysine oxidase nanoparticles on a gold electrode | Amperometric | Not Specified | Not Specified | Milk |
Microbial Biosensors for Bioavailable L-Lysine
Microbial biosensors present a valuable tool for determining the amount of bioavailable L-lysine, which is the portion of the amino acid that can be absorbed and utilized by an organism. nih.govmdpi.com These biosensors typically utilize auxotrophic microorganisms, which are strains that cannot synthesize a specific essential nutrient, in this case, L-lysine, and therefore their growth is directly dependent on the concentration of that nutrient in the surrounding medium. researchgate.net
A common approach involves using strains of Escherichia coli or Pediococcus acidilactici that are engineered to be L-lysine auxotrophs. nih.govmdpi.comresearchgate.net The growth response of these microbes to a sample containing L-lysine is measured, often by monitoring changes in optical density or through the expression of a reporter gene, such as green fluorescent protein (GFP). nih.govmdpi.com The intensity of the fluorescent signal from GFP can be directly correlated to the amount of bioavailable L-lysine consumed by the bacteria. nih.gov
One study developed an E. coli biosensor that utilized a modular green fluorescent protein and a luxI/luxR cycle amplification circuit for the sensitive detection of bioavailable lysine, achieving a detection limit of 256 nM. researchgate.net Another study successfully used a fluorescent whole-cell E. coli biosensor to determine the total and bioavailable lysine in various feed ingredients, with results comparable to standard methods like HPLC and chick bioassay. nih.gov
Microbial biosensors offer several advantages, including being relatively low-cost, simple to use, and specific. researchgate.netmdpi.com They provide a more direct measure of bioavailability compared to purely chemical methods, as they reflect the metabolic uptake of the amino acid. mdpi.com These biosensors have been successfully applied to the analysis of L-lysine in complex matrices such as animal feed, feed ingredients like soybean and cottonseed meal, and fermentation broths. nih.govnih.gov
Table 2: Examples of Microbial Biosensors for L-Lysine
| Microorganism | Principle | Detection Method | Application |
|---|---|---|---|
| Escherichia coli (lysine auxotroph) | Growth-based response linked to Green Fluorescent Protein (GFP) expression | Fluorescence | Feed ingredients (soybean, cottonseed, etc.) |
| Pediococcus acidilactici | Growth dependency on L-lysine | Microbiological microtiter plate assay | Animal feed |
| Saccharomyces cerevisiae NRRL-12632 | Induced for lysine oxidase, measures respiration activity | Amperometric (oxygen consumption) | General L-lysine determination |
| Escherichia coli | Based on modular green fluorescent protein and luxI/IuxR cycle amplification circuit | Fluorescence | General bioavailable lysine detection |
Sample Preparation and Extraction Techniques for L-Lysine from Diverse Biological and Environmental Samples (excluding human/clinical)
The accurate quantification of L-lysine in diverse matrices such as animal feed, food products, and fermentation broths necessitates effective sample preparation and extraction techniques to isolate the amino acid from interfering substances. nih.goveuropa.euscispace.com The choice of method depends on the nature of the sample and whether the analysis is for free L-lysine or total L-lysine (including protein-bound).
For the determination of total L-lysine in solid samples like animal feed and food proteins, acid hydrolysis is a common preliminary step. europa.euoup.com This typically involves treating the sample with strong acid, such as 6M hydrochloric acid (HCl), at elevated temperatures for an extended period to break down proteins and release the constituent amino acids. europa.euoup.com An oxidation step with performic acid may be performed prior to hydrolysis, especially when analyzing sulfur-containing amino acids alongside lysine. europa.eu Following hydrolysis, the sample is often neutralized or adjusted to a specific pH. europa.eu
To remove co-extracted macromolecules like proteins that can interfere with analysis, a precipitation step is often employed using agents like sulfosalicylic acid. europa.eu The precipitated material is then removed by filtration or centrifugation. europa.eugoogle.com
For liquid samples, such as fermentation broths, initial separation steps are crucial. nih.govnih.gov Centrifugation or microfiltration is used to remove microbial cells and other particulate matter. nih.govgoogle.com Further purification can be achieved through techniques like ultrafiltration to separate L-lysine from larger molecules. nih.govrsc.org
Aqueous two-phase systems (ATPS) have been explored as an environmentally friendly extraction method. nih.govrsc.org For instance, an ethanol/ammonium sulfate (B86663) ATPS has been successfully used to extract ε-poly-L-lysine from fermentation broth, achieving high recovery and purity after subsequent desalting by ultrafiltration. nih.govrsc.org
Ion-exchange chromatography is a widely used technique for both the purification and separation of L-lysine. myandegroup.comresearchgate.netrsc.org In this method, the sample is passed through a column containing a resin that selectively binds charged molecules. L-lysine, being a basic amino acid, can be captured on a cation-exchange resin and then eluted with a change in pH or ionic strength. researchgate.netrsc.org
For the analysis of "available" lysine, which refers to the lysine with a free ε-amino group, derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) is employed. scispace.comoup.com The resulting derivatized lysine can then be quantified, often after acid hydrolysis of the protein. scispace.comoup.com
Table 3: Summary of L-Lysine Extraction and Preparation Techniques
| Sample Type | Technique | Purpose | Key Reagents/Conditions |
|---|---|---|---|
| Animal Feed | Acid Hydrolysis | Determination of total L-lysine | 6M HCl, elevated temperature |
| Animal Feed | Precipitation | Removal of macromolecules | Sulfosalicylic acid |
| Fermentation Broth | Centrifugation/Ultrafiltration | Removal of cells and large molecules | N/A |
| Fermentation Broth | Aqueous Two-Phase System (ATPS) | Extraction and purification | Ethanol, Ammonium Sulfate |
| Fermentation Broth | Ion-Exchange Chromatography | Purification and separation | Cation-exchange resin |
| Food Samples | Derivatization | Determination of available lysine | 1-fluoro-2,4-dinitrobenzene (FDNB) |
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| L-Lysine:2HCl |
| L-Lysine |
| L-lysine-α-oxidase |
| L-lysine decarboxylase |
| Hydrogen peroxide |
| Ammonium |
| Glutaraldehyde |
| Polypyrrole |
| Platinum |
| Gold |
| Graphene oxide |
| Green Fluorescent Protein (GFP) |
| Hydrochloric acid |
| Performic acid |
| Sulfosalicylic acid |
| Ethanol |
| Ammonium Sulfate |
Role of L Lysine:2hcl in Non Human Biological Systems and in Vitro Models
L-Lysine in Microbial Physiology and Growth
L-lysine is a fundamentally important amino acid in the physiology of a vast array of microorganisms, serving not only as a crucial component of proteins but also as a key player in metabolic regulation and stress response.
The commercial production of L-lysine heavily relies on microbial fermentation, primarily using bacteria like Corynebacterium glutamicum and Escherichia coli. nih.govnih.gov These microorganisms are often genetically engineered to overproduce and secrete large quantities of L-lysine into the fermentation medium. nih.govyoutube.com In fungal species such as Aspergillus fumigatus, the inability to synthesize lysine (B10760008) renders the fungus auxotrophic and unable to germinate or grow unless free lysine is available in the environment. nih.gov This highlights the absolute requirement of this amino acid for fundamental life processes in these organisms.
| Microorganism Type | Role of L-Lysine | Key Pathway/Component | Reference |
|---|---|---|---|
| Bacteria (e.g., E. coli, C. glutamicum) | Essential for protein synthesis and cell wall stability. | Diaminopimelate (DAP) pathway, Peptidoglycan | wikipedia.orgnih.gov |
| Fungi (e.g., A. fumigatus, S. cerevisiae) | Essential for protein synthesis and germination. | α-aminoadipate (AAA) pathway | nih.govmdpi.com |
Recent research has uncovered a novel metabolic adaptation in microbes termed "lysine harvesting," which significantly enhances their defenses against oxidative stress. crick.ac.ukcrick.ac.uk This process involves microbes taking up large amounts of lysine from their surroundings, not just for growth, but to preemptively bolster their stress protection mechanisms. crick.ac.uk This uptake triggers a reprogramming of redox metabolism, channeling more NADPH into glutathione (B108866) metabolism. crick.ac.uk This metabolic shift leads to a reduction in reactive oxygen species (ROS) and an increased tolerance to oxidative stress. crick.ac.ukcrick.ac.uk
The lysine harvesting mechanism is remarkably efficient, capable of inducing an approximately 8-fold increase in the pool of reduced glutathione, making it one of the most powerful known preventative metabolic antioxidant strategies for microbial cells. crick.ac.ukcrick.ac.uk This protective mechanism is conserved across diverse microbial clades, including yeast species like Pichia pastoris and the bacterium Bacillus subtilis. crick.ac.uk In cyanobacteria, exposure to L-lysine has been shown to induce oxidative stress and disrupt peptidoglycan biosynthesis, indicating its profound impact on metabolic and cellular integrity. biorxiv.org
| Process | Mechanism | Outcome | Organisms | Reference |
|---|---|---|---|---|
| Lysine Harvesting | Uptake of environmental lysine triggers reprogramming of redox metabolism. | Enhanced defense against oxidative stress, increased reduced glutathione pool. | Yeast (P. pastoris, C. tropicalis), Bacteria (B. subtilis) | crick.ac.ukcrick.ac.uk |
| Lysine Toxicity (in Cyanobacteria) | Disruption of peptidoglycan biosynthesis and amino acid metabolism. | Cell enlargement, oxidative stress, growth arrest. | Synechocystis sp. PCC 6803 | biorxiv.org |
Microorganisms have evolved sophisticated transport systems to acquire lysine from their environment. In bacteria, several distinct lysine transporters have been identified. Escherichia coli, for example, possesses two different uptake systems for lysine. nih.gov Generally, bacterial genomes may encode various lysine-specific transporters such as LysP or LysW, and some Gram-positive bacteria utilize an ATP-dependent transport system composed of LysX and LysY proteins. nih.gov The expression of genes for these transport systems is often regulated by a conserved RNA structure known as the LYS element, which is found in the 5'-untranslated region of these genes. nih.gov
In the yeast Saccharomyces cerevisiae, the L-lysine proton symporter, Lyp1p, is responsible for moving lysine into the cell. crick.ac.uk A unique feature of this transporter is that it facilitates unidirectional movement, allowing the cell to accumulate lysine to exceptionally high intracellular concentrations, a key aspect of the lysine harvesting phenomenon. crick.ac.uk Fungi like Aspergillus fumigatus also possess high-affinity lysine uptake systems, which allow them to grow on substrates like blood and serum despite being lysine-auxotrophic. nih.gov
L-Lysine in Plant Biochemistry and Development
As an essential amino acid, lysine is vital for plant growth and development, and its concentration in staple crops is a major determinant of their nutritional quality for humans and livestock. exlibrisgroup.com
Plants primarily synthesize L-lysine through the diaminopimelate (DAP) pathway, which originates from aspartate. wikipedia.orgnih.gov This pathway is similar to the one found in bacteria. The regulation of lysine biosynthesis in plants is complex and tightly controlled to prevent the accumulation of excess free lysine, which can be toxic. frontiersin.org A key regulatory point is the enzyme dihydrodipicolinate synthase (DHDPS), which is subject to feedback inhibition by lysine. researchgate.net This means that as lysine concentrations increase, the activity of this enzyme is reduced, thereby slowing down the entire biosynthetic pathway. This regulation occurs at both transcriptional and post-transcriptional levels and involves the compartmentalization of enzymes and metabolites within different parts of the cell, such as the chloroplasts. exlibrisgroup.comresearchgate.net
| Aspect | Details | Key Regulatory Enzyme | Significance | Reference |
|---|---|---|---|---|
| Biosynthesis | Primarily through the diaminopimelate (DAP) pathway, derived from aspartate. | Dihydrodipicolinate synthase (DHDPS) | Essential for plant growth and development. | wikipedia.orgnih.gov |
| Regulation | Feedback inhibition of DHDPS by lysine; complex transcriptional and post-transcriptional controls. | Dihydrodipicolinate synthase (DHDPS) | Prevents toxic accumulation of free lysine. | exlibrisgroup.comfrontiersin.orgresearchgate.net |
| Seed Accumulation | Stored in seed storage proteins; often a limiting amino acid in cereals. | N/A | Determines the nutritional value of staple crops. | wikipedia.orgresearchgate.net |
L-Lysine in Animal Cell Culture and Tissue Engineering Research (Non-Clinical)
L-Lysine, an essential α-amino acid, and its polymer, Poly-L-Lysine, are fundamental components in the realm of non-clinical animal cell culture and tissue engineering research. Their roles extend from being a basic nutrient in culture media to facilitating complex cellular behaviors such as adhesion, proliferation, and differentiation. This section delves into the specific applications and biochemical impacts of L-Lysine and its derivatives in in vitro models.
L-Lysine as a Component of Defined Cell Culture Media
L-Lysine is an indispensable supplement in defined cell culture media, where it plays a critical role in supporting the growth and maintenance of various cell lines. mpbio.comchemimpex.com As one of the essential amino acids, cells cannot synthesize L-Lysine de novo, making its inclusion in the culture medium crucial for fundamental cellular processes. wikipedia.org Its primary function is to serve as a fundamental building block for protein synthesis, which is essential for cell proliferation, cytoskeletal structure, and the production of enzymes, receptors, and signaling molecules. creative-proteomics.comnih.gov
The availability of L-Lysine in the culture medium directly impacts cell growth and viability. chemimpex.com Researchers utilize L-Lysine hydrochloride in studies related to cellular biology and metabolism to support the growth of both mammalian and microbial cells. chemimpex.com The concentration of L-Lysine in media formulations is carefully optimized, as its depletion can lead to the inhibition of cell proliferation. creative-proteomics.comnih.gov Its high water solubility, particularly in its hydrochloride form (L-lysine HCl), facilitates its easy incorporation into aqueous-based media preparations. creative-proteomics.com
Below is a table summarizing the function and importance of L-Lysine in cell culture media:
| Feature | Description |
| Essential Nutrient | As an essential amino acid, L-Lysine cannot be synthesized by animal cells and must be supplied by the culture medium. wikipedia.org |
| Protein Synthesis | It is a fundamental component for the synthesis of proteins, crucial for cell growth, structure, and function. creative-proteomics.comnih.gov |
| Cell Growth & Proliferation | Adequate L-Lysine levels are necessary for optimal cell growth and proliferation in culture. chemimpex.com |
| Broad Applicability | It is used to support the growth of a wide range of cell types, including mammalian and microbial cells. chemimpex.com |
Poly-L-Lysine (PLL) as a Substrate for Cell Adhesion and Proliferation Studies
Poly-L-Lysine (PLL) is a synthetic, positively charged polymer of L-Lysine widely used in cell culture to coat surfaces and promote cell adhesion. acs.orgbiomat.it Many cell types, particularly those that are weakly adherent or grown in serum-free or low-serum conditions, require a modified surface to attach and proliferate effectively. PLL serves as a non-specific attachment factor that enhances the electrostatic interaction between the negatively charged ions of the cell membrane and the positively charged ions on the culture surface. biomat.itsigmaaldrich.com
When a culture surface, such as a polystyrene plate or glass coverslip, is coated with PLL, it increases the number of positively charged sites available for cells to bind. biomat.it This improved adhesion is crucial for subsequent cellular processes, including spreading, proliferation, and differentiation. The use of PLL-coated surfaces is particularly common for primary neurons, glial cells, neuroblastomas, and various transfected cell lines. biomat.it
In tissue engineering, PLL is incorporated into biomaterials like alginate hydrogels to improve cell attachment and viability. creative-proteomics.comnih.gov Studies have shown that supplementing alginate hydrogels with PLL leads to a significantly better proliferation rate for encapsulated cells, such as human bone marrow-derived mesenchymal stem cells. nih.gov This is because PLL provides more binding sites for cell attachment, which is a critical parameter in tissue engineering to ensure cells remain within the 3D substrate. nih.gov
The following table outlines the key aspects of Poly-L-Lysine in cell adhesion studies:
| Property | Role in Cell Culture | Example Cell Types |
| Positive Charge | Enhances electrostatic interaction with the negatively charged cell membrane. biomat.it | Primary neurons, Glial cells biomat.it |
| Surface Coating | Modifies culture surfaces (e.g., polystyrene, glass) to promote cell attachment. sigmaaldrich.com | Neuroblastomas, Transfected cell lines biomat.it |
| Non-specific Adhesion | Acts as a general attachment factor for a wide variety of cell types. acs.orgsigmaaldrich.com | Human osteosarcoma MG-63 cells researchgate.net |
| Tissue Engineering | Improves cell attachment and proliferation within 3D scaffolds like hydrogels. creative-proteomics.comnih.gov | Mesenchymal stem cells nih.gov |
Biochemical Effects of L-Lysine on Cell Differentiation and Metabolism In Vitro
Beyond its role as a structural component of proteins, L-Lysine actively influences cellular differentiation and metabolism in in vitro models. Research has demonstrated that L-Lysine can modulate the differentiation pathways of stem cells. For instance, studies on rat bone marrow cells have shown that L-Lysine can induce the differentiation of multipotent bone marrow stem cells into osteoblast precursor cells, which then form calcified nodules. scirp.org The concentration of L-Lysine in the culture medium was found to be a critical factor, with an optimal concentration promoting this osteogenic differentiation. scirp.orgresearchgate.net
The metabolic effects of L-Lysine are also significant. It has been suggested that the effects of L-Lysine on osteoblasts may be mediated by insulin-like growth factor-1 (IGF-1), a key regulator of osteoblast metabolism and differentiation. scirp.org L-Lysine has been shown to increase the in vitro production of IGF-1 by osteoblast cultures, which in turn stimulates cell proliferation and the synthesis of bone matrix proteins. scirp.org
Key research findings on the biochemical effects of L-Lysine are summarized below:
| Area of Impact | Observed Effect In Vitro | Investigated Model |
| Cell Differentiation | Induces differentiation of bone marrow stem cells into osteoblasts. scirp.org | Rat bone marrow cells scirp.org |
| Metabolic Regulation | Increases the production of Insulin-like Growth Factor-1 (IGF-1) in osteoblasts. scirp.org | Osteoblast cultures scirp.org |
| Cell Cycle & Viability | Lysine deficiency leads to cell-cycle arrest and apoptosis. nih.govresearchgate.net | In vitro cell models nih.gov |
| Amino Acid Metabolism | Lysine deficiency alters the expression of amino acid transporters and impairs overall amino acid metabolism. nih.govresearchgate.net | In vitro cell models researchgate.net |
Biotechnological Production and Strain Engineering for L Lysine:2hcl
Microbial Fermentation for L-Lysine Production
Microbial fermentation is the cornerstone of modern L-lysine production, offering a sustainable and high-yield alternative to chemical synthesis. This process utilizes microorganisms to convert simple carbon sources into L-lysine.
The journey of L-lysine production via fermentation began in the mid-20th century. In 1889, the German biological chemist Ferdinand Heinrich Edmund Drechsel first isolated lysine (B10760008) from the milk protein casein. nih.gov Its chemical structure was later determined in 1902 by German chemists Emil Fischer and Fritz Weigert through synthesis. nih.gov A pivotal moment in the industrial production of L-lysine occurred in 1958 when the Japanese company Kyowa Hakko Kogyo Co. Ltd. developed the first fermentation process using Corynebacterium glutamicum. researchgate.net This marked the second oldest amino acid fermentation process to be established, following that of glutamic acid. researchgate.net The initial successes were largely based on random mutagenesis and screening approaches to identify high-yielding strains. nih.gov Over time, the focus has shifted towards more rational design and metabolic engineering to further improve production efficiency. nih.gov
Two microorganisms have emerged as the primary workhorses for industrial L-lysine production: Corynebacterium glutamicum and Escherichia coli.
Corynebacterium glutamicum : This Gram-positive soil bacterium has been the dominant organism for L-lysine production for several decades. nih.gov Its metabolic pathways are well-characterized, making it a prime candidate for genetic manipulation. A key characteristic of C. glutamicum is its requirement for biotin (B1667282) for growth. The biosynthesis of L-lysine in C. glutamicum originates from L-aspartate, a derivative of the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate. One of the critical regulatory points in the lysine biosynthesis pathway is the enzyme aspartate kinase (AK), which is subject to feedback inhibition by L-lysine and L-threonine. nih.gov Early strain development focused on creating mutants with a feedback-resistant AK, thereby promoting the overproduction of L-lysine.
Escherichia coli : As one of the most well-understood microorganisms, E. coli has become an increasingly important host for L-lysine production. nih.gov Its rapid growth rate and the availability of advanced genetic tools make it an attractive alternative to C. glutamicum. fao.org Similar to C. glutamicum, the lysine biosynthesis pathway in E. coli starts from L-aspartate. nih.gov Metabolic engineering efforts in E. coli have focused on overexpressing key enzymes in the lysine synthesis pathway and knocking out competing metabolic pathways to channel more carbon flux towards L-lysine production. nih.gov
Optimizing the fermentation process is crucial for maximizing L-lysine yield and productivity. This involves fine-tuning both the composition of the culture medium and the physical parameters within the bioreactor.
Media Composition: The culture medium must provide all the necessary nutrients for microbial growth and L-lysine synthesis. Key components include a carbon source, a nitrogen source, phosphate (B84403), and various trace elements.
| Component | Example Substance | Typical Concentration Range | Role in Fermentation |
| Carbon Source | Glucose, Sucrose, Molasses | 100-150 g/L | Provides the carbon backbone for L-lysine and energy for the cells. nih.govshirazu.ac.ir |
| Nitrogen Source | Ammonium (B1175870) Sulfate (B86663), Urea | 30-46 g/L | Provides the nitrogen atoms required for the amino group of L-lysine. nih.govshirazu.ac.ir |
| Phosphate Source | KH2PO4, K2HPO4 | 0.5-1 g/L | Essential for nucleic acid and phospholipid synthesis, and energy metabolism. nih.govshirazu.ac.ir |
| Growth Factors | Biotin, Thiamine | 0.01-0.5 mg/L | Required for the growth of certain auxotrophic strains, particularly C. glutamicum. nih.gov |
| Trace Elements | MgSO4·7H2O, FeSO4·7H2O, MnSO4·H2O | 0.001-2.85 g/L | Act as cofactors for various enzymes in the metabolic pathways. nih.govshirazu.ac.ir |
Bioreactor Control: The conditions within the bioreactor must be tightly controlled to ensure optimal microbial performance.
| Parameter | Optimal Range | Importance in L-lysine Production |
| Temperature | 28-32°C | Affects enzyme activity and microbial growth rate. jetir.org |
| pH | 7.0-7.5 | Maintained to ensure optimal enzyme function and cell viability. nih.gov |
| Dissolved Oxygen | Aerobic conditions | L-lysine production is an aerobic process, and sufficient oxygen is critical for cell growth and product formation. dtu.dk |
| Agitation | 200-400 rpm | Ensures proper mixing of nutrients and oxygen, and prevents cell sedimentation. nih.gov |
| Aeration Rate | 1.0-1.25 vvm (volume of air per volume of medium per minute) | Directly impacts the dissolved oxygen concentration in the fermentation broth. nih.gov |
Metabolic Engineering Strategies for Enhanced L-Lysine Yield
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to improve the production of a desired compound. For L-lysine, these strategies aim to increase the metabolic flux towards its biosynthesis.
Rational design involves a deep understanding of the metabolic pathways and their regulation to identify key targets for genetic modification. In both C. glutamicum and E. coli, several strategies have been successfully employed. nih.govnih.gov
A primary target for genetic modification is the deregulation of feedback inhibition. For instance, mutating the lysC gene, which encodes aspartate kinase, to make the enzyme resistant to feedback inhibition by lysine and threonine is a common and effective strategy. nih.gov Another key approach is the overexpression of rate-limiting enzymes in the lysine biosynthesis pathway, such as dihydrodipicolinate synthase (dapA). nih.gov Furthermore, knocking out or attenuating competing metabolic pathways helps to redirect carbon flux towards lysine synthesis. For example, reducing the activity of enzymes that divert precursors away from the lysine pathway can significantly enhance the final yield. nih.gov
Ensuring an adequate supply of precursors and essential cofactors is critical for high-yield L-lysine production. The primary precursor for L-lysine biosynthesis is oxaloacetate, an intermediate of the TCA cycle. Metabolic engineering strategies often focus on enhancing the replenishment of oxaloacetate.
The biosynthesis of one mole of L-lysine requires a significant amount of the reducing cofactor NADPH. nih.gov Therefore, engineering the cellular metabolism to increase the availability of NADPH is a key strategy for improving lysine yields. Several approaches have been developed to enhance NADPH regeneration:
Enhancing the Pentose (B10789219) Phosphate Pathway (PPP): The PPP is a major source of NADPH in most microorganisms. Overexpression of key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase, can increase the metabolic flux through this pathway, leading to higher NADPH generation. mdpi.com
Engineering Glycolytic Enzymes: A novel approach involves altering the cofactor specificity of enzymes in the glycolytic pathway. For example, replacing the native NAD-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) with an NADP-dependent version can create a new route for NADPH production directly within the central carbon metabolism. nih.gov
Introducing Transhydrogenases: The expression of genes encoding transhydrogenases, such as the pntAB genes from E. coli, can facilitate the conversion of NADH to NADPH, thereby increasing the pool of available NADPH for biosynthetic reactions. mdpi.com
Manipulation of Regulatory Mechanisms (e.g., feedback inhibition release)
The biotechnological production of L-lysine:2HCl heavily relies on the strategic manipulation of the producing microorganism's native regulatory networks. A primary obstacle to achieving high yields is the phenomenon of feedback inhibition, where the final product, L-lysine, or its intermediates, inhibit the activity of key enzymes in the biosynthetic pathway. Overcoming this self-limiting mechanism is a cornerstone of strain engineering.
One of the most critical enzymes in the L-lysine pathway of Corynebacterium glutamicum, a key industrial production organism, is aspartokinase (AK). The activity of this enzyme is naturally regulated by the intracellular concentrations of L-lysine and L-threonine. High levels of these amino acids act as allosteric inhibitors, effectively shutting down the pathway to prevent overproduction. To circumvent this, researchers have focused on developing mutant strains that possess feedback-resistant AK. This is often achieved through random mutagenesis followed by selection for mutants that can grow in the presence of a toxic L-lysine analog, such as S-(2-aminoethyl)-L-cysteine (AEC). AEC mimics L-lysine and would normally trigger feedback inhibition, but resistant mutants often harbor mutations in the lysC gene (encoding AK) that abolish the allosteric binding site, rendering the enzyme insensitive to L-lysine and L-threonine concentrations. biologynotes.inresearchgate.net
Another pivotal regulatory point is the enzyme dihydrodipicolinate synthase (DDPS), encoded by the dapA gene. This enzyme is also subject to feedback inhibition by L-lysine. Genetic modifications that lead to an altered DDPS enzyme with reduced sensitivity to L-lysine can significantly increase the carbon flux towards L-lysine synthesis. nih.gov Similarly, deregulation of other key enzymes, such as those in the diaminopimelate pathway, has been shown to be effective. For instance, research indicates that the expression of dapA and lysA genes can be constitutive and not regulated by feedback inhibition from diaminopimelate or lysine, suggesting that focusing on the upstream enzyme, aspartokinase, is a primary strategy. mdpi.com
By systematically releasing these metabolic brakes, engineered strains can maintain a high rate of biosynthesis even when intracellular L-lysine accumulates to high concentrations, a prerequisite for industrial-scale production.
Enhancing L-Lysine Export Systems
As intracellular synthesis of L-lysine is deregulated and production rates increase, the accumulation of high concentrations of L-lysine within the cytoplasm can become toxic to the cell and inhibit growth. caister.comnih.gov Therefore, an efficient export system to transport the synthesized L-lysine out of the cell is crucial for high-titer production. The primary protein responsible for this function in Corynebacterium glutamicum is the lysine exporter, LysE. caister.com
The LysE protein is a transmembrane carrier that catalyzes the unidirectional efflux of L-lysine. wikipedia.orgnih.gov Its activity is driven by the proton motive force. wikipedia.orguniprot.org Null mutants lacking a functional lysE gene are unable to excrete L-lysine, demonstrating its essential role in the production process. caister.comuniprot.org The expression of the lysE gene is positively regulated by the LysG protein, and its induction is triggered by high intracellular concentrations of L-lysine or L-arginine. nih.gov
Beyond optimizing the native exporter, scientists have explored identifying and utilizing novel export proteins. Functional metagenomic selection from sources like the cow gut microbiome has led to the discovery of new L-lysine transporters that, when expressed in industrial strains of C. glutamicum, have been shown to improve L-lysine tolerance and increase production titer and yield by up to 9.5% and 7.8%, respectively. nih.gov
Systems Biology and Omics Approaches in L-Lysine Production
Modern strain development has moved beyond single-gene modifications to embrace a holistic, systems-level understanding of the production organism. Systems biology, integrating various "omics" disciplines, allows for a comprehensive analysis of the complex interplay between genes, proteins, and metabolites, providing a powerful platform for rational strain design. researchgate.netresearchgate.net
Transcriptomics and Proteomics for Strain Characterization
Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the entire complement of proteins) are invaluable tools for understanding the cellular response to genetic modifications and fermentation conditions. By comparing the gene expression profiles of high-producing strains with their parent strains, researchers can identify key genetic and regulatory differences. nih.gov
For instance, transcriptomic analysis of C. glutamicum during the shift from the growth phase to the L-lysine production phase revealed complex changes in the expression of genes related to central carbon metabolism. nih.gov While most genes for L-lysine biosynthesis showed constant expression levels despite a significant increase in metabolic flux, genes related to the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle showed dynamic changes. nih.gov This indicates that regulation occurs at multiple levels, not just transcription.
Integrative studies combining transcriptomics and proteomics have successfully elucidated the mechanisms behind high-yield production in strains producing ε-poly-L-lysine (a polymer of L-lysine). nih.gov These analyses showed that in high-producing strains, pathways for L-lysine biosynthesis and energy generation (like oxidative phosphorylation) were upregulated, while competing pathways for by-products were downregulated. nih.gov Such insights are crucial for identifying new targets for metabolic engineering to further enhance L-lysine:2HCl production.
Fluxomics and Metabolic Flux Analysis (MFA) in Fermentation
Fluxomics, and its primary tool Metabolic Flux Analysis (MFA), provides a quantitative snapshot of the rates (fluxes) of all intracellular metabolic reactions. nih.gov By using isotopic tracers, such as ¹³C-labeled glucose, researchers can track the path of carbon atoms through the metabolic network and calculate the precise distribution of carbon flux. nih.gov This is a powerful technique for identifying bottlenecks in the production pathway and understanding the efficiency of carbon conversion to L-lysine. researchgate.net
MFA studies in C. glutamicum have revealed critical insights into the physiology of L-lysine overproduction. For example, analyses have shown that high L-lysine production is associated with a high flux through the pentose phosphate pathway (PPP). nih.gov The PPP is the primary source of NADPH, a crucial cofactor required for the L-lysine biosynthesis pathway. mdpi.com Comparative flux analysis of strains grown on different carbon sources, like glucose and fructose, has demonstrated significant differences in intracellular flux distributions, which in turn affect the final L-lysine yield. nih.gov On fructose, the flux through the PPP was markedly decreased compared to glucose, resulting in lower lysine production. nih.gov This information is vital for optimizing feedstock selection and fermentation strategies.
Metabolomics for Profiling and Optimization
Metabolomics involves the comprehensive analysis of all metabolites within a biological system. It provides a direct functional readout of cellular activity and is highly sensitive to genetic and environmental changes. In the context of L-lysine production, metabolomics allows researchers to quantify intracellular and extracellular metabolite concentrations, identifying potential pathway intermediates that may accumulate or become depleted. nih.govcreative-proteomics.com
Metabolomic profiling of L-lysine producing C. glutamicum has shown that the transition from cell growth to L-lysine production is marked by dynamic changes in intracellular metabolite pools. nih.gov For example, a transient increase of intracellular L-lysine up to 40 mM was observed just before its excretion into the medium. nih.gov This kind of data helps in understanding the kinetics of production and export. Furthermore, analyzing the accumulation of by-products can reveal competing metabolic pathways that divert carbon away from L-lysine synthesis. nih.gov By identifying these metabolic leaks, targeted genetic modifications can be designed to block these competing pathways, thereby redirecting more carbon flux towards the desired product.
Downstream Processing and Recovery of Biotechnologically Produced L-Lysine:2HCl
Following the fermentation process, the L-lysine must be separated from the fermentation broth, which contains microbial cells, residual nutrients, and various metabolic by-products. The downstream processing for L-lysine:2HCl typically involves several key steps aimed at purification and crystallization. myandegroup.com
The initial step is the removal of biomass and other suspended solids. This is commonly achieved through methods like ultrafiltration. slideshare.net The resulting clarified broth then undergoes purification, which predominantly uses ion-exchange chromatography. slideshare.netscribd.com Because L-lysine is a basic amino acid with a net positive charge at neutral or acidic pH, it can be selectively adsorbed onto a cation-exchange resin. slideshare.net The broth is often acidified before being passed through the column to ensure the lysine is in its cationic form. After the column is loaded, it is washed to remove unbound impurities. The purified L-lysine is then eluted from the resin, typically by using an aqueous ammonia (B1221849) solution, which raises the pH and neutralizes the positive charge on the lysine, causing it to detach from the resin. myandegroup.comslideshare.net
The eluent, a relatively pure L-lysine solution, is then concentrated by evaporation. scribd.com The final step is crystallization to obtain the stable L-lysine dihydrochloride (B599025) (L-lysine:2HCl) salt. globethesis.com Crystallization is often induced by adding an organic anti-solvent, such as ethanol, to the concentrated aqueous solution, which reduces the solubility of L-lysine:2HCl and causes it to precipitate out as crystals. google.compatsnap.com The process parameters, including temperature, concentration, and the rate of anti-solvent addition, are carefully controlled to ensure high purity and a desirable crystal form. patsnap.comgoogle.com The resulting crystals are then separated by centrifugation and dried to yield the final L-lysine:2HCl product. google.com
Advanced Research Topics and Methodological Innovations in L Lysine:2hcl Studies
Post-Translational Modifications (PTMs) Involving L-Lysine in Model Systems
The ε-amino group of L-lysine residues within proteins is a frequent target for a wide array of post-translational modifications (PTMs). chomixbio.commdpi.com These modifications dramatically expand the functional capacity of proteins, influencing their activity, stability, localization, and interactions. nih.govbohrium.com The reversibility of many lysine (B10760008) PTMs allows for dynamic regulation of cellular processes in response to various stimuli. chomixbio.com
Lysine Acylation (e.g., Acetylation, Succinylation) Mechanisms and Biological Roles
Lysine acylation involves the addition of an acyl group from an acyl-CoA donor to the ε-amino group of a lysine residue. frontiersin.org This process can occur both enzymatically, catalyzed by lysine acetyltransferases (KATs), and non-enzymatically, particularly in environments with high concentrations of reactive acyl-CoA species. frontiersin.orgencyclopedia.pub
Lysine Acetylation: This was one of the first discovered and is among the most studied lysine PTMs. encyclopedia.pubnih.gov Acetyl-CoA serves as the acetyl group donor. encyclopedia.pub Histone acetylation is a well-known epigenetic mark associated with transcriptional activation. nih.gov Acetylation neutralizes the positive charge of the lysine side chain, which can weaken electrostatic interactions, such as those between histones and DNA, leading to a more open chromatin structure. nih.gov Beyond histones, acetylation is widespread on non-histone proteins, regulating diverse cellular processes including metabolism, signal transduction, and protein stability. nih.govresearchgate.net
Lysine Succinylation: In this modification, a succinyl group is transferred from succinyl-CoA. Succinylation results in a more significant charge change on the lysine residue compared to acetylation, converting the positive charge to a negative one and introducing a larger structural moiety. This modification has been shown to have a profound impact on the function of metabolic enzymes.
Other forms of lysine acylation that have been identified include propionylation, butyrylation, malonylation, glutarylation, and crotonylation, each potentially having distinct regulatory roles. chomixbio.comnih.gov Lysine fatty acylation, the addition of long-chain fatty acyl groups like myristoylation and palmitoylation, can increase the affinity of proteins for cellular membranes. nih.gov
Table 1: Overview of Selected Lysine Acylation Modifications
| Modification | Acyl-CoA Donor | Charge Change | Key Biological Roles |
|---|---|---|---|
| Acetylation | Acetyl-CoA | Neutralization of positive charge | Gene transcription regulation, metabolic enzyme activity. nih.gov |
| Succinylation | Succinyl-CoA | Conversion of positive to negative charge | Regulation of metabolic pathways. |
| Malonylation | Malonyl-CoA | Conversion of positive to negative charge | Associated with cellular metabolism. chomixbio.com |
| Glutarylation | Glutaryl-CoA | Conversion of positive to negative charge | Implicated in metabolic regulation. chomixbio.com |
| Crotonylation | Crotonyl-CoA | Neutralization of positive charge | Found on histones and linked to active gene expression. nih.gov |
| Fatty Acylation | Myristoyl-CoA, Palmitoyl-CoA | Neutralization of positive charge | Enhances protein-membrane interactions. nih.gov |
Lysine Methylation and Ubiquitination in Cellular Processes
Lysine Methylation: This modification involves the covalent addition of one, two, or three methyl groups to the ε-amino group of lysine, catalyzed by protein lysine methyltransferases (PKMTs). mdpi.comnih.gov Unlike acetylation, methylation does not alter the positive charge of the lysine residue but increases its hydrophobicity and bulk. Lysine methylation is a key regulator of chromatin structure and gene expression. nih.govnih.gov For example, the methylation of specific lysine residues on histone H3 can serve as either activation or repression marks depending on the site and degree of methylation (mono-, di-, or tri-methylation). nih.govnih.gov Methylation of non-histone proteins is also increasingly recognized as an important regulatory mechanism in various cellular pathways. nih.gov
Lysine Ubiquitination: Ubiquitination is the process of attaching a small regulatory protein, ubiquitin, to a lysine residue. mdpi.com This process is carried out by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). mdpi.com The attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination) can have different functional consequences. Polyubiquitination is most commonly associated with targeting proteins for degradation by the proteasome. mdpi.com However, ubiquitination can also play non-proteolytic roles in signal transduction, DNA repair, and protein localization. mdpi.comresearchgate.net There can be crosstalk between different PTMs; for instance, lysine methylation can shield bacterial surface proteins from ubiquitylation, thereby preventing their degradation. nih.gov Similarly, prior acetylation of a lysine residue can prevent its ubiquitination, thus enhancing protein stability. researchgate.net
Enzymes (Writers, Erasers, Readers) of Lysine PTMs and Their Regulation
The dynamic nature of lysine PTMs is controlled by the coordinated action of three classes of proteins:
"Writers" : These are the enzymes that add the modification. For example, lysine acetyltransferases (KATs) and protein lysine methyltransferases (PKMTs) are writers for acetylation and methylation, respectively. mdpi.comnih.gov The E1, E2, and E3 enzyme cascade acts as the writer for ubiquitination. mdpi.com
"Erasers" : These enzymes remove the modification. Lysine deacetylases (KDACs), including histone deacetylases (HDACs) and sirtuins, remove acetyl groups. encyclopedia.pubresearchgate.net Lysine demethylases (KDMs) remove methyl groups. nih.gov Deubiquitinating enzymes (DUBs) remove ubiquitin. researchgate.net
"Readers" : These are proteins that contain specific domains that recognize and bind to modified lysine residues, thereby translating the PTM into a specific functional outcome. mdpi.comnih.gov For example, bromodomains recognize acetylated lysines, while chromodomains, Tudor domains, and PHD fingers can recognize methylated lysines. nih.gov These reader proteins often recruit other effector proteins to mediate downstream biological processes. mdpi.com
The regulation of these writers, erasers, and readers is complex and involves various mechanisms, including their own post-translational modifications and interactions with other proteins. nih.gov The dysregulation of these enzymes is implicated in numerous diseases, making them attractive therapeutic targets. nih.gov
Computational Modeling and Simulation of L-Lysine Metabolic Networks
Computational modeling has become an indispensable tool for understanding and engineering the complex metabolic networks involved in L-lysine production. nih.govnih.gov These models allow for the in-silico simulation of metabolic fluxes and the identification of key enzymatic steps that control the flow of metabolites through the lysine biosynthetic pathway. nih.govwikipedia.org
Constraint-Based Metabolic Models (e.g., Flux Balance Analysis)
Constraint-based modeling is a powerful approach for analyzing genome-scale metabolic networks without requiring detailed kinetic information for every enzyme. youtube.comjulialang.org Flux Balance Analysis (FBA) is a widely used constraint-based method. wikipedia.org
FBA relies on the principle of mass balance, assuming a steady-state condition where the production and consumption of intracellular metabolites are balanced. julialang.org The metabolic network is represented by a stoichiometric matrix (S), which mathematically describes the relationship between metabolites and reactions. julialang.org The core equation of FBA is S · v = 0, where 'v' is the vector of all reaction fluxes. julialang.org
In addition to the stoichiometric constraints, thermodynamic and enzymatic capacity constraints are applied to limit the possible flux distributions. youtube.com An objective function, such as the maximization of biomass production or the production of a specific metabolite like L-lysine, is then defined. julialang.org Linear programming is used to solve this optimization problem and predict the optimal flux distribution through the network that maximizes the objective function. wikipedia.org FBA has been instrumental in identifying genetic manipulation targets for improving L-lysine production in industrial microorganisms like Corynebacterium glutamicum and Escherichia coli. nih.govnih.gov
Integration of Omics Data with Computational Models
The optimization of L-lysine production in industrial microorganisms, such as Corynebacterium glutamicum and Escherichia coli, has been significantly advanced by the integration of multi-omics data with computational models. This systems biology approach allows for a holistic understanding of cellular metabolism and the identification of precise targets for metabolic engineering. By combining high-throughput data from genomics, transcriptomics, proteomics, and metabolomics with mathematical models of metabolism, researchers can predict and analyze cellular phenotypes, leading to the rational design of overproducing strains.
A cornerstone of this integration is the use of genome-scale metabolic models (GEMs). These models are mathematical representations of the entire metabolic network of an organism, constructed from genomic and biochemical information. acs.org When combined with constraint-based modeling techniques like Flux Balance Analysis (FBA), GEMs can predict the flow of metabolites through the network (flux distribution) under different genetic and environmental conditions.
Multi-omics data serves to refine and constrain these models, increasing their predictive accuracy. For instance, transcriptomic and proteomic data can be used to understand the expression levels of enzymes under specific conditions, which can then be incorporated into the model to better simulate the metabolic state. Metabolomic data provides direct measurements of intracellular metabolite concentrations, offering a snapshot of the cell's metabolic status and helping to validate model predictions. researchgate.net
A key application of this integrated approach is the identification of gene targets for overexpression or deletion to enhance L-lysine production. By simulating the effects of genetic perturbations in the computational model, researchers can prioritize experimental targets that are most likely to lead to increased yields. For example, models can predict bottlenecks in the L-lysine biosynthesis pathway or competing pathways that divert precursors away from lysine production.
Several studies have successfully employed this strategy. For instance, in C. glutamicum, the integration of transcriptomic and fluxomic data has helped to elucidate the regulatory mechanisms governing lysine biosynthesis and to identify novel targets for strain improvement. Similarly, in E. coli, systems biology approaches have been used to systematically optimize the expression of genes in the lysine production pathway, leading to significant increases in titer and productivity. The GECKO (Genome-scale model with Enzymatic Constraints using Kinetic and Omics data) modeling approach, which incorporates enzyme turnover numbers, has been used to predict key enzymes regulating lysine production flux in E. coli. nih.gov
The iterative cycle of building and refining computational models with experimental omics data has proven to be a powerful strategy for the metabolic engineering of L-lysine producing microorganisms. This data-driven approach moves beyond traditional random mutagenesis and screening, enabling a more rational and efficient design of industrial production strains.
| Omics Data Type | Information Provided | Application in L-Lysine Production Models |
| Genomics | Complete gene set of an organism | Foundation for constructing genome-scale metabolic models (GEMs). |
| Transcriptomics | Gene expression levels (mRNA) | Constrains reaction rates in the model based on enzyme abundance. |
| Proteomics | Protein abundance and modifications | Provides direct information on enzyme levels to refine model predictions. |
| Metabolomics | Intracellular metabolite concentrations | Validates model predictions and identifies metabolic bottlenecks. |
| Fluxomics | Metabolic reaction rates (fluxes) | Provides quantitative data to calibrate and validate flux predictions of the model. |
Development of L-Lysine Analogs and Probes for Biochemical Research (excluding therapeutic)
The development of synthetic L-lysine analogs and probes has provided powerful tools for dissecting complex biochemical processes. These chemical tools, which are not intended for therapeutic use, enable researchers to investigate protein function, interactions, and post-translational modifications (PTMs) with high precision. By incorporating unique chemical functionalities into the lysine structure, scientists can introduce reporters, cross-linkers, or bioorthogonal handles into proteins and other biological systems.
One major area of development is the creation of bioorthogonal L-lysine analogs . These analogs contain chemical groups that are inert within biological systems but can undergo specific and efficient reactions with an exogenous probe. This allows for the precise labeling of proteins for visualization and functional studies. Examples include lysine analogs functionalized with azides, alkynes, or strained alkenes, which can be selectively reacted with fluorescent dyes or affinity tags via "click chemistry" reactions. researchgate.net The genetic incorporation of these unnatural amino acids into proteins allows for site-specific labeling, providing a powerful alternative to traditional antibody-based detection methods. nih.gov
Fluorescent L-lysine probes have also been designed for various biochemical assays. Some probes are designed to detect the presence of lysine itself, with changes in fluorescence intensity or wavelength upon binding. researchgate.net Others are developed to monitor the activity of enzymes that act on lysine residues, such as lysine deacetylases and demethylases. researchgate.net These probes often consist of a peptide containing a modified lysine residue linked to a fluorophore and a quencher. Enzymatic removal of the modifying group leads to a conformational change that separates the fluorophore and quencher, resulting in a "turn-on" fluorescent signal.
For studying protein-protein interactions, photo-cross-linking L-lysine analogs are invaluable. These analogs, such as those containing diazirine or benzophenone (B1666685) moieties, can be incorporated into proteins. nih.govwikipedia.org Upon activation with UV light, they form highly reactive species that covalently bind to nearby interacting proteins. This allows for the capture of transient or weak protein interactions, which can then be identified by mass spectrometry. This technique has been particularly useful for mapping protein interaction networks within living cells.
Furthermore, conformationally constrained lysine analogs have been synthesized to study the structural requirements of peptide-protein interactions. By restricting the flexibility of the lysine side chain, these analogs can help to elucidate the specific conformations required for binding to enzymes or receptors. acs.org
Finally, L-lysine analogs as chemical reporters for PTMs are an emerging area of research. For example, an alkyne-functionalized analog of 3-hydroxy-3-methylglutaric acid has been developed to study lysine HMGylation, a recently discovered PTM. usitc.gov These reporters can be metabolically incorporated into proteins, allowing for the detection and identification of proteins with the specific PTM.
| Type of L-Lysine Analog/Probe | Functionality | Application in Biochemical Research |
| Bioorthogonal Analogs | Contains a unique chemical handle (e.g., azide, alkyne) | Site-specific protein labeling for imaging and pull-down assays. |
| Fluorescent Probes | Emits light upon binding or enzymatic activity | Detection of lysine or monitoring enzyme activity (e.g., deacetylases). |
| Photo-cross-linking Analogs | Forms a covalent bond with nearby molecules upon UV activation | Capturing protein-protein interactions for interactome mapping. |
| Conformationally Constrained Analogs | Restricted side-chain flexibility | Studying the structural basis of peptide-protein binding. |
| Chemical Reporters for PTMs | Mimics a post-translational modification | Detecting and identifying proteins with specific lysine modifications. |
L-Lysine in Macromolecular Structure and Function Studies (e.g., protein stability, cross-linking in non-human context)
L-lysine plays a crucial role in the structure and function of macromolecules, particularly proteins, in various non-human contexts. Its long, flexible side chain terminating in a primary amine group makes it a versatile residue for electrostatic interactions and covalent cross-linking, which are fundamental to protein stability and the formation of robust biomaterials.
Contribution to Protein Stability:
Role in Macromolecular Cross-linking:
The ε-amino group of L-lysine is a key nucleophile that participates in both enzymatic and non-enzymatic cross-linking reactions. This property is exploited in nature to create stable and resilient biological structures.
In Biomaterials: In connective tissues of many animal species, lysine residues are essential for the cross-linking of collagen and elastin (B1584352) fibers. creative-proteomics.commdpi.com The enzyme lysyl oxidase initiates this process by oxidatively deaminating the ε-amino group of lysine to form a reactive aldehyde. These aldehydes can then spontaneously condense with other lysine or modified lysine residues to form stable covalent cross-links, which are critical for the tensile strength and elasticity of these tissues. mdpi.com This natural cross-linking mechanism has inspired the development of biomimetic materials, where L-lysine is used as a cross-linking agent for hydrogels and other scaffolds for tissue engineering applications. researchgate.netnih.gov
In Food Science: In the context of food proteins, L-lysine is involved in cross-linking reactions that can alter the texture and nutritional properties of food products. For example, the enzyme transglutaminase can catalyze the formation of an isopeptide bond between the ε-amino group of a lysine residue and the γ-carboxamide group of a glutamine residue. mdpi.com This enzymatic cross-linking is used in the food industry to improve the texture of meat and fish products. Non-enzymatic cross-linking of lysine can also occur during food processing, particularly under heat and alkaline conditions, leading to the formation of lysinoalanine. nih.govresearchgate.net While this can enhance the textural properties of some foods, it can also reduce the nutritional value by making lysine unavailable for digestion. nih.gov
Industrial Applications: L-lysine is also utilized as a green cross-linker in industrial applications. For instance, it has been used to produce acrylamide-based polymer gels for applications such as preferential flow control in oil recovery. acs.org In the field of enzyme technology, L-lysine has been successfully employed as a biocompatible cross-linker for the formation of cross-linked enzyme aggregates (CLEAs), which can enhance enzyme stability and reusability.
| Context | Role of L-Lysine | Mechanism | Significance |
| Protein Thermostability | Stabilization of folded structure | Formation of salt bridges with acidic residues. | Adaptation of proteins to high-temperature environments. |
| Biomaterials (e.g., Collagen) | Covalent cross-linking | Enzymatic oxidation to aldehydes followed by condensation. | Provides tensile strength and elasticity to tissues. |
| Food Proteins | Textural modification | Enzymatic (transglutaminase) or non-enzymatic (heat/alkali) cross-linking. | Improves food texture but can affect nutritional value. |
| Industrial Polymers/Enzymes | "Green" cross-linking agent | Covalent bond formation with polymer chains or other enzyme molecules. | Creates stable polymer gels and reusable enzyme preparations. |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing the purity of L-Lysine:2HCl unlabeled, and how do researchers validate these methods?
- Methodology : Use techniques such as high-performance liquid chromatography (HPLC) with UV detection, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. Validate methods by comparing results to certified reference materials (CRMs) or established literature values. Ensure reproducibility via triplicate measurements and statistical analysis (e.g., relative standard deviation <2%) . Cross-check purity using orthogonal methods (e.g., combining HPLC with titration) to confirm consistency .
Q. How should researchers design experiments to ensure the reproducibility of this compound synthesis protocols?
- Methodology : Document all synthesis parameters (e.g., temperature, pH, solvent ratios) and characterize intermediates at each step. Include negative controls (e.g., reactions without catalysts) to identify confounding variables. Publish detailed protocols in the main manuscript or supplementary materials, adhering to journal guidelines for experimental transparency . Validate reproducibility by repeating the synthesis in triplicate and comparing yields/purity metrics .
Advanced Research Questions
Q. What statistical approaches are recommended for resolving discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across laboratories?
- Methodology : Apply multivariate analysis (e.g., principal component analysis) to identify outlier datasets. Use Bayesian statistics to quantify uncertainty in peak assignments or integration errors. Cross-validate results with independent techniques, such as X-ray crystallography or mass spectrometry, to resolve ambiguities . For collaborative studies, standardize instrumentation calibration and data preprocessing workflows to minimize inter-lab variability .
Q. How can researchers optimize solvent systems for crystallizing this compound to achieve high-resolution structural data?
- Methodology : Screen solvents using a factorial design (e.g., varying polarity, dielectric constant) and monitor crystal growth via microscopy. Employ gradient sublimation or slow evaporation techniques to enhance crystal quality. Validate crystal structures with single-crystal X-ray diffraction and compare packing motifs to existing crystallographic databases (e.g., Cambridge Structural Database). Use Rietveld refinement to resolve lattice mismatches .
Q. What strategies address contradictions in thermodynamic data (e.g., solubility, stability) for this compound under varying experimental conditions?
- Methodology : Conduct isothermal titration calorimetry (ITC) to measure enthalpy changes and reconcile discrepancies with computational models (e.g., COSMO-RS). Perform sensitivity analysis to identify critical parameters (e.g., ionic strength, temperature gradients) affecting reproducibility. Publish raw datasets and error margins to facilitate meta-analyses .
Q. How should comparative studies between unlabeled and isotopically labeled L-Lysine:2HCl variants be designed to isolate isotopic effects on chemical behavior?
- Methodology : Use paired experiments with identical synthetic conditions for labeled (e.g., 13C6, 15N2) and unlabeled forms. Monitor kinetic isotope effects via time-resolved spectroscopy or chromatographic retention shifts. Control for isotopic purity using mass spectrometry and validate findings with density functional theory (DFT) simulations .
Methodological Guidelines
- Data Presentation : Include raw data tables with error margins (e.g., ±SD) and annotated spectra in supplementary materials. Use normalized axes for comparative graphs to highlight trends .
- Source Evaluation : Prioritize peer-reviewed journals with detailed experimental sections and independent validation studies. Avoid sources lacking instrumentation details or reproducibility protocols .
- Statistical Rigor : Apply ANOVA or t-tests for group comparisons, and report p-values with effect sizes. For non-normal distributions, use non-parametric tests (e.g., Mann-Whitney U) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
